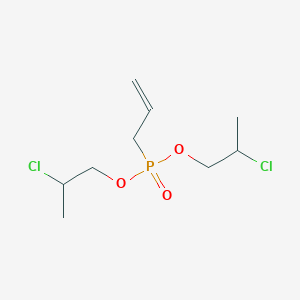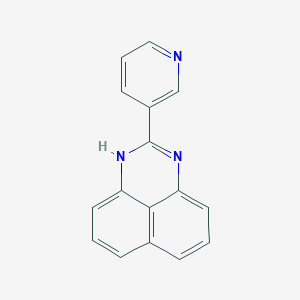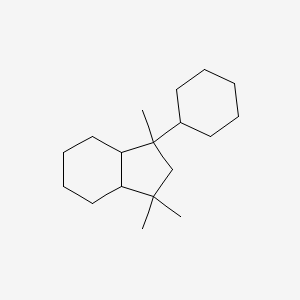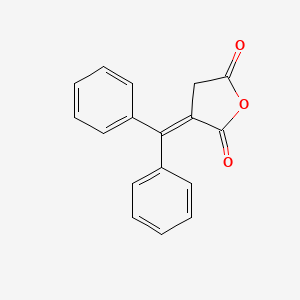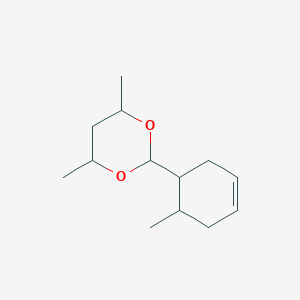
(1-Chloroethyl)phosphonic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chloroethyl)phosphonic dichloride is an organophosphorus compound with the chemical formula C2H5Cl3P It is a derivative of phosphonic acid and contains a chloroethyl group attached to the phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
(1-Chloroethyl)phosphonic dichloride can be synthesized through the reaction of phosphorus trichloride with ethylene oxide. The reaction proceeds as follows:
PCl3+C2H4O→C2H5Cl3P
This reaction typically requires controlled conditions, including a suitable solvent and temperature regulation to ensure the desired product is obtained with high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where phosphorus trichloride and ethylene oxide are reacted under carefully monitored conditions. The process may include steps for purification and isolation of the final product to meet industry standards.
化学反応の分析
Types of Reactions
(1-Chloroethyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxyl groups, leading to the formation of different phosphonic acid derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form (1-Chloroethyl)phosphonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.
Major Products Formed
(1-Chloroethyl)phosphonic acid: Formed through hydrolysis.
Various phosphonic acid derivatives: Formed through substitution reactions with different nucleophiles.
科学的研究の応用
(1-Chloroethyl)phosphonic dichloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as an intermediate in the production of other chemicals.
Agriculture: Employed in the synthesis of plant growth regulators, such as ethephon, which releases ethylene to promote ripening and abscission in crops.
Biology and Medicine: Investigated for its potential use in the development of pharmaceuticals and as a tool in biochemical studies.
作用機序
The mechanism of action of (1-Chloroethyl)phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of phosphonic acid derivatives. In biological systems, compounds derived from this compound, such as ethephon, release ethylene, which acts as a plant hormone to regulate growth and development.
類似化合物との比較
Similar Compounds
(2-Chloroethyl)phosphonic acid: Another organophosphorus compound with similar reactivity and applications.
Phosphonic acid: The parent compound of (1-Chloroethyl)phosphonic dichloride, used in various chemical reactions and industrial applications.
Uniqueness
This compound is unique due to its specific structure, which allows for targeted reactivity and the formation of specific derivatives. Its ability to release ethylene makes it particularly valuable in agricultural applications.
特性
CAS番号 |
22864-41-1 |
|---|---|
分子式 |
C2H4Cl3OP |
分子量 |
181.38 g/mol |
IUPAC名 |
1-chloro-1-dichlorophosphorylethane |
InChI |
InChI=1S/C2H4Cl3OP/c1-2(3)7(4,5)6/h2H,1H3 |
InChIキー |
SPYUGXBMJVRZBP-UHFFFAOYSA-N |
正規SMILES |
CC(P(=O)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


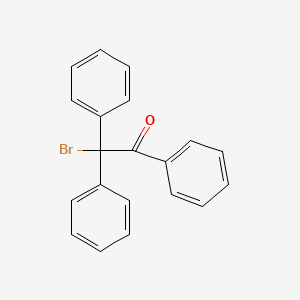
![2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one](/img/structure/B14712667.png)
silane](/img/structure/B14712674.png)

![5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione](/img/structure/B14712690.png)

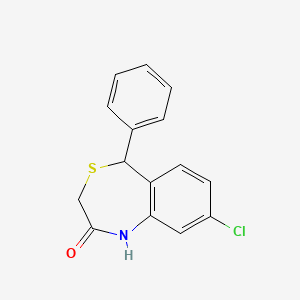
![N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide](/img/structure/B14712695.png)
